1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide
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Overview
Description
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide is a compound that features a unique combination of a thiophenium ion and an isoxazole ringThe presence of the isoxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen, imparts significant biological activity to the compound .
Preparation Methods
The synthesis of 1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts such as Cu(I) or Ru(II).
Attachment of the Thiophenium Ion: The thiophenium ion can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The thiophenium ion can also participate in redox reactions, influencing cellular processes . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
1-((5-Methylisoxazol-3-YL)methyl)tetrahydro-1H-thiophen-1-ium bromide can be compared with other similar compounds, such as:
N-(5-Methylisoxazol-3-yl)malonamide: This compound also features an isoxazole ring and has been studied for its polymorphic forms and crystallization mechanisms.
5-Methylisoxazole Derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, but differ in their additional functional groups and overall structure.
The uniqueness of this compound lies in its combination of the isoxazole ring with the thiophenium ion, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
5-methyl-3-(thiolan-1-ium-1-ylmethyl)-1,2-oxazole;bromide |
InChI |
InChI=1S/C9H14NOS.BrH/c1-8-6-9(10-11-8)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
FXJSDEPFIGKWMY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NO1)C[S+]2CCCC2.[Br-] |
Origin of Product |
United States |
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